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Compound of Interest

Compound Name: 2-Amino-5-bromobenzenethiol

Cat. No.: B1270659

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure,
properties, and analytical methodologies for 2-Amino-5-bromobenzenethiol. It is intended to
serve as a core reference for professionals engaged in research, quality control, and synthetic
applications involving this compound.

Chemical Identity and Physical Properties

2-Amino-5-bromobenzenethiol, also known as 2-amino-5-bromothiophenol, is a substituted
aromatic thiol containing both an amino and a thiol functional group.[1] These groups make it a
versatile intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and materials
for science applications.[1]

The fundamental properties of this compound are summarized in the table below.
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Property Value Reference

IUPAC Name 2-amino-5-bromobenzenethiol [1112]

2-Amino-5-bromothiophenol, 5-
Synonyms _ _ [3]
Bromo-2-aminobenzenethiol

CAS Number 23451-95-8 [1][2]
Molecular Formula CeHeBINS [1112]
Molecular Weight 204.09 g/mol [1][2]
Appearance Yellow solid [1]
Melting Point 113-115°C [3]
SMILES C1=CC(=C(C=C1Br)S)N 2]
InChi Key LDGHLZFFKMEAOQOE- e

UHFFFAOYSA-N

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity
assessment of 2-Amino-5-bromobenzenethiol. The primary methods include Nuclear
Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS), often coupled with a chromatographic separation technique like HPLC.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular
structure. Due to the lack of publicly available experimental spectra, the following data is
predicted based on established principles of NMR spectroscopy and known substituent effects
on benzene rings.

Table 2.1: Predicted *H NMR Spectral Data (500 MHz, CDClIs)
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Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

H-6 (proton ortho
~7.25 d ~2.0

to -SH)

H-4 (proton between -
~7.10 dd ~85,20

Br and -NH-2)

H-3 (proton ortho to -
~6.70 d ~8.5

NH2)
~ 4.0 (broad s) S N/A -NHz (2H)

| ~3.5 (broad s) | s | N/A| -SH (1H) |

Table 2.2: Predicted 3C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
~ 145.0 C-2 (C-NH2)
~135.0 C-4

~130.0 C-6

~120.0 C-3

~115.0 C-5(C-Br)

| ~110.0 | C-1 (C-SH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The expected

vibrational frequencies are summarized below.

Table 2.3: Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
. N-H stretch (asymmetric &

3450 - 3300 Medium .

symmetric)
2600 - 2550 Weak S-H stretch
3100 - 3000 Medium Aromatic C-H stretch
1620 - 1580 Strong Aromatic C=C stretch
1500 - 1450 Strong Aromatic C=C stretch

C-H out-of-plane bend (1,2,4-
~ 820 Strong

trisubstituted)

| 700 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
confirming the elemental composition. Electron Impact (El) is a common ionization method for
this type of analysis.

Table 2.4: Predicted Mass Spectrometry Fragmentation

mlz lon Notes

Molecular ion peak. The
characteristic ~1:1 ratio of
203/205 [M]+ the M and M+2 peaks is
due to the presence of the
7°Br and 8'Br isotopes.

170/172 [M-SH]* Loss of the sulfhydryl radical.

124 [M-Br]* Loss of the bromine radical.

| 91 | [CeHsN]* | Fragmentation of the aromatic ring. |
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Experimental Protocols

The following are representative protocols for the analysis of 2-Amino-5-bromobenzenethiol.
Instrument parameters may require optimization.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a suitable
deuterated solvent (e.g., CDCls or DMSO-ds).

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0
ppm).

 Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.
e 1H NMR Acquisition:
o Pulse Program: Standard single pulse (zg30).
o Spectral Width: -2 to 12 ppm.
o Number of Scans: 16-64.
o Relaxation Delay (d1): 5 seconds.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled pulse program (zgpg30).
o Spectral Width: 0 to 220 ppm.
o Number of Scans: 1024 or more, depending on concentration.
o Relaxation Delay (d1): 2 seconds.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired FID. Calibrate the spectra using the TMS peak at O ppm.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1270659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

FTIR Spectroscopy Protocol

o Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of the sample
with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a
transparent disk using a hydraulic press.

o Background Collection: Collect a background spectrum of the empty sample compartment.
 Instrumentation: Analyze the sample using an FTIR spectrometer.
e Acquisition:

o Scan Range: 4000 to 400 cm~1.

o Resolution: 4 cm™1.

o Number of Scans: 16-32.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Protocol

o Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as
dichloromethane or ethyl acetate.

 Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an
Electron Impact (EI) ion source.

e GC Conditions:

o

Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 pm film thickness).

o

Injector Temperature: 250 °C.

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

[¢]

[e]

Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min,
hold for 5 min.
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e MS Conditions:
o lon Source: Electron Impact (El) at 70 eV.
o Source Temperature: 230 °C.
o Mass Range: Scan from m/z 40 to 450.
o Solvent Delay: 3-4 minutes to prevent filament damage.

« Data Analysis: Identify the compound peak in the total ion chromatogram (TIC) and analyze
the corresponding mass spectrum for the molecular ion and key fragments.

Visualized Workflow

The following diagram illustrates a standard workflow for the complete analytical
characterization of a chemical substance like 2-Amino-5-bromobenzenethiol.
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Analytical workflow for chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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